2-methyl-N-(2-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}ethyl)propanamide
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Overview
Description
2-methyl-N-[2-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]propanamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 4-(propan-2-yl)benzyl chloride in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzimidazole with 2-methylpropanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the amide, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-methyl-N-[2-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-methyl-1H-benzimidazole: A derivative with a methyl group at the 2-position.
4-(propan-2-yl)benzyl benzimidazole: A derivative with a propan-2-yl group on the benzyl moiety.
Uniqueness
2-methyl-N-[2-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H29N3O |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-methyl-N-[2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide |
InChI |
InChI=1S/C23H29N3O/c1-16(2)19-11-9-18(10-12-19)15-26-21-8-6-5-7-20(21)25-22(26)13-14-24-23(27)17(3)4/h5-12,16-17H,13-15H2,1-4H3,(H,24,27) |
InChI Key |
ULUURFJEVCCLSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C |
Origin of Product |
United States |
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